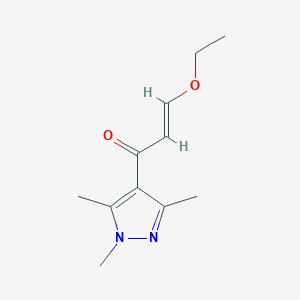

3-Ethoxy-1-(1,3,5-trimethyl-1h-pyrazol-4-yl)prop-2-en-1-one

Description

3-Ethoxy-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is a prop-2-en-1-one derivative featuring a pyrazole ring substituted with three methyl groups and an ethoxy moiety at the β-position of the enone system. This compound belongs to a class of α,β-unsaturated ketones (enones), which are widely studied for their reactivity, biological activity, and applications in materials science. The trimethylpyrazole substituent provides steric bulk and electron-donating effects, while the ethoxy group enhances lipophilicity compared to polar substituents like hydroxyl . Structural characterization of such compounds typically employs crystallographic tools like SHELX programs for refinement and ORTEP for visualization .

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

(E)-3-ethoxy-1-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |

InChI |

InChI=1S/C11H16N2O2/c1-5-15-7-6-10(14)11-8(2)12-13(4)9(11)3/h6-7H,5H2,1-4H3/b7-6+ |

InChI Key |

SVPAOAYXDTYMDP-VOTSOKGWSA-N |

Isomeric SMILES |

CCO/C=C/C(=O)C1=C(N(N=C1C)C)C |

Canonical SMILES |

CCOC=CC(=O)C1=C(N(N=C1C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Ethoxy-1-(1,3,5-trimethyl-1h-pyrazol-4-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of propargylic alcohols with N,N-diprotected hydrazines, followed by base-mediated cyclization . The reaction conditions typically include the use of an acid catalyst for the propargylation step and a base for the cyclization step. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Ethoxy-1-(1,3,5-trimethyl-1h-pyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including nucleophilic addition-elimination reactions . Common reagents used in these reactions include hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications. Pyrazole derivatives, including 3-Ethoxy-1-(1,3,5-trimethyl-1h-pyrazol-4-yl)prop-2-en-1-one, are known for their antileishmanial and antimalarial activities . They have been evaluated for their potential as pharmacophores for the development of safe and effective antileishmanial and antimalarial agents . Additionally, pyrazole derivatives have been studied for their cytotoxic effects against cancer cell lines .

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(1,3,5-trimethyl-1h-pyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, some pyrazole derivatives have been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

- 3-Ethoxy-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one (CAS 1344668-22-9): This analog replaces the trimethylpyrazole with a monoethyl group. The reduced steric hindrance may increase reactivity in nucleophilic additions compared to the target compound.

(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one :

Substitution with a phenyl group on the pyrazole introduces π-π stacking capabilities, while the thienyl group adds sulfur-based electronic effects. This compound’s extended conjugation may enhance UV absorption properties, making it suitable for optoelectronic applications .

Functional Group Modifications on the Enone System

3-Hydroxy-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one :

Replacing ethoxy with a hydroxyl group significantly increases polarity, improving solubility in polar solvents. However, the hydroxyl group’s hydrogen-bonding capacity may reduce stability under acidic conditions compared to the ethoxy analog .Chalcone Derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) :

Chalcones share the α,β-unsaturated ketone backbone but lack pyrazole substituents. Their dihedral angles between aromatic rings (7.14°–56.26°) influence crystallographic packing and intermolecular interactions, as shown by Hirshfeld surface analyses . The target compound’s pyrazole ring likely reduces planarity, affecting solid-state packing and solubility.

Data Table: Key Structural and Inferred Properties

*Calculated based on structural formula.

Research Findings and Implications

- Steric Effects : The trimethylpyrazole group in the target compound imposes significant steric hindrance, likely slowing reaction kinetics in Michael additions compared to less substituted analogs .

- Electronic Effects : Ethoxy and thienyl substituents modulate electron density differently, impacting redox behavior and catalytic activity .

- Crystallographic Behavior : While chalcone derivatives exhibit variable dihedral angles , the rigid pyrazole core in the target compound may promote specific crystal packing patterns, though experimental data are needed.

Biological Activity

3-Ethoxy-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is a compound that has garnered interest due to its potential biological activities. This article synthesizes existing research on its biological effects, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 3-Ethoxy-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is CHNO, with a molecular weight of approximately 233.29 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 233.29 g/mol |

| Solubility | Soluble in organic solvents |

| LogP | 3.0 |

Enzymatic Inhibition

The compound may also act as an inhibitor for specific enzymes involved in cancer progression or other diseases. Pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The inhibition of these kinases can lead to decreased tumor growth and enhanced sensitivity to chemotherapeutic agents.

Insecticidal and Acaricidal Activities

Recent studies have highlighted the insecticidal and acaricidal potential of pyrazole derivatives. For instance, a series of compounds were evaluated for their activity against Tetranychus cinnabarinus (red spider mite), showing significant mortality rates at various concentrations . While specific data on 3-Ethoxy-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is not available, its chemical structure suggests it could exhibit similar biological activities.

Synthesis and Testing

A study focused on synthesizing novel pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring could enhance biological activity. For example, certain derivatives demonstrated good insecticidal activity against pests at concentrations as low as 100 µg/mL . This underscores the importance of structural modifications in enhancing the efficacy of pyrazole-based compounds.

Comparative Analysis

A comparative analysis of various pyrazole derivatives indicated that those with specific substituents exhibited superior bioactivity. For example:

| Compound | Target Pest | Mortality Rate (%) at 400 µg/mL |

|---|---|---|

| Compound A (similar structure) | Tetranychus cinnabarinus | 90 |

| Compound B | Plutella xylostella | 100 |

| 3-Ethoxy derivative | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.